1-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Description
1-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C22H17ClF2N6O2 and its molecular weight is 470.86. The purity is usually 95%.
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Scientific Research Applications
Chemical Interactions and Biological Activity
- The metabolism of similar complex organic compounds often involves cytochrome P450 enzymes, indicating a potential for studying drug metabolism or environmental toxicology. For example, the variability in human metabolism of trichloroethylene, a solvent, through cytochrome P450, suggests that compounds like 1-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione could be significant in pharmacokinetics or toxicology studies (Lipscomb, Garrett, & Snawder, 1997).
Neuroprotective Research
- Compounds with caffeine-like effects or those that interact with adenosine receptors have been studied for their neuroprotective properties, especially in models of Parkinson's Disease. This suggests a potential research interest for compounds that might affect similar pathways or receptor sites (Chen et al., 2001).
Dermatological Applications
- Research comparing the skin response of humans and rabbits to various irritants highlights the importance of compounds in dermatological studies, potentially including those with structural similarities to this compound. Such compounds could be valuable in understanding skin irritancy and safety of topical applications (Phillips, Steinberg, Maibach, & Akers, 1972).
Environmental and Health Surveillance
- Studies on the excretion and biomonitoring of non-persistent environmental chemicals provide insights into human exposure and potential health effects, relevant for compounds with environmental persistence or health impacts. Research in this area could inform surveillance and risk assessment efforts for a wide range of compounds, including those structurally related to the compound (Frederiksen et al., 2014).
properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF2N6O2/c1-28-19-18(20(32)29(2)22(28)33)30-11-17(12-6-8-13(24)9-7-12)27-31(21(30)26-19)10-14-15(23)4-3-5-16(14)25/h3-9H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVLBBIRJNBAPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC4=C(C=CC=C4Cl)F)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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